molecular formula C16H16FN5O5S B3006605 5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide CAS No. 2310147-21-6

5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide

Cat. No.: B3006605
CAS No.: 2310147-21-6
M. Wt: 409.39
InChI Key: LGMSDAZCVNEQQT-UHFFFAOYSA-N
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Description

5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperazine derivatives under controlled conditions to form the piperazinyl-fluoropyrimidine intermediate. This intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide is unique due to its combination of a fluoropyrimidine moiety, a piperazine ring, and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O5S/c1-27-13-3-2-11(6-12(13)15(18)24)28(25,26)21-4-5-22(14(23)9-21)16-19-7-10(17)8-20-16/h2-3,6-8H,4-5,9H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSDAZCVNEQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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